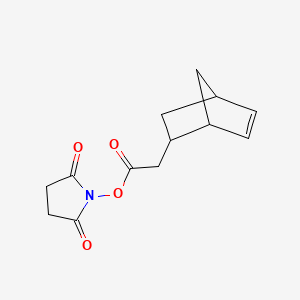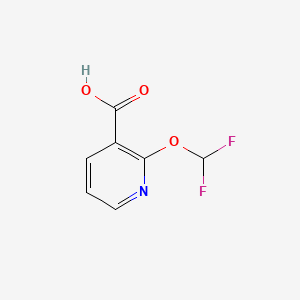
Ácido 2-(difluorometoxi)nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)nicotinic acid is a derivative of nicotinic acid . It has a molecular formula of C7H5F2NO3 and an average mass of 189.116 Da .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)nicotinic acid is based on its molecular formula C7H5F2NO3 . The exact structure would require more specific information or computational chemistry analysis.Aplicaciones Científicas De Investigación
Síntesis de insecticidas
El compuesto se utiliza en la síntesis de nuevos análogos de Imidacloprid y Tiacloprid, que son insecticidas . Los heterociclos N- basados difluorometoxilados exhiben actividad insecticida, lo que los hace útiles en el control de plagas .
Efectos antiinflamatorios
El ácido 2-(difluorometoxi)nicotínico se ha incorporado en andamios de seda 3D como una estrategia inmunomoduladora para biomateriales implantables . Estos andamios han mostrado efectos antiinflamatorios, lo que potencialmente puede permitir una respuesta de curación favorable asociada con la formación de tejido funcional y la regeneración tisular .
Modulación de la actividad de las células inmunitarias
El ácido nicotínico, un componente del ácido 2-(difluorometoxi)nicotínico, es conocido por modular la actividad de diferentes tipos de células inmunitarias como macrófagos, células dendríticas, neutrófilos y linfocitos . Esta modulación puede ayudar potencialmente a controlar las respuestas inflamatorias hacia los biomateriales y minimizar las reacciones de cuerpo extraño .
Control de las respuestas inflamatorias
El compuesto se ha utilizado en ingeniería de tejidos para controlar las respuestas inflamatorias hacia los biomateriales . Esto potencialmente puede ayudar a minimizar las reacciones de cuerpo extraño, permitiendo la formación de tejido funcional, reduciendo el daño tisular debido a la inflamación y mejorando la regeneración tisular .
Inductores de resistencia en plantas
El ácido 2,6-dicloisonicotínico, un compuesto relacionado, se ha descubierto como un inductor sintético de resistencia en plantas contra bacterias y hongos . Es plausible que el ácido 2-(difluorometoxi)nicotínico podría tener aplicaciones similares en la mejora de la resistencia de las plantas a las enfermedades.
Investigación en química del flúor
El compuesto también es de interés en el campo de la química del flúor. La síntesis y el estudio de tales compuestos fluorados contribuyen a la comprensión de las propiedades y aplicaciones potenciales de las moléculas que contienen flúor<a aria-label="1: 6. Research in Fluorine Chemistry" data-citationid="0b464392-ceca-704f-b2d7-c7aedd0796f3-32" h="ID=SERP,5015.1" href="https://hal.science/hal-02105310/file/J%20Fluorine%20Chem%20%28Leroux%20et%20al.%29_revised.pdf
Mecanismo De Acción
- Role : These targets include nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play a crucial role in metabolism by acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
- Interaction with Targets : 2-(Difluoromethoxy)nicotinic acid modulates triglyceride synthesis in the liver, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It may also affect lipolysis in adipose tissue .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
2-(Difluoromethoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway . This interaction is crucial for the synthesis of NAD, an essential cofactor in many oxidation-reduction reactions. Additionally, 2-(Difluoromethoxy)nicotinic acid can influence the activity of other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux.
Cellular Effects
2-(Difluoromethoxy)nicotinic acid has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial function, which is deeply integrated into cellular physiology and metabolism . The compound can also impact the production of reactive oxygen species (ROS) and calcium homeostasis, which are critical for maintaining cellular health.
Molecular Mechanism
The molecular mechanism of 2-(Difluoromethoxy)nicotinic acid involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to interact with the transcription factor cAMP response element binding protein (CREB), which regulates gene expression . This interaction can lead to changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Difluoromethoxy)nicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Difluoromethoxy)nicotinic acid vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
2-(Difluoromethoxy)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for the synthesis of NAD . These interactions can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of 2-(Difluoromethoxy)nicotinic acid within cells and tissues involve various transporters and binding proteins. For instance, it can be transported into cells via equilibrative nucleoside transporters (ENTs) and solute carrier family transporters . These transporters play a key role in determining the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 2-(Difluoromethoxy)nicotinic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on cellular metabolism . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies.
Propiedades
IUPAC Name |
2-(difluoromethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYNJWXMFHBGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-59-5 |
Source


|
| Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-1,5-diimino-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-6-carboxylic acid](/img/structure/B571511.png)

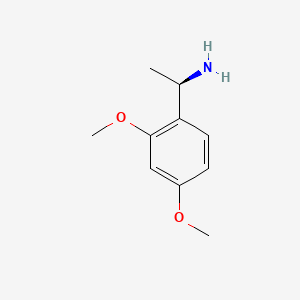
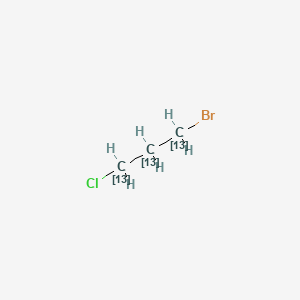

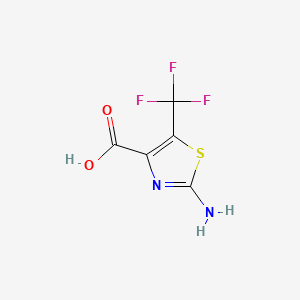

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)


![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)
